molecular formula C5H6ClN3 B1316360 3-Chloro-6-methylpyrazin-2-amine CAS No. 89182-15-0

3-Chloro-6-methylpyrazin-2-amine

Cat. No. B1316360
CAS RN: 89182-15-0
M. Wt: 143.57 g/mol
InChI Key: CGJYSLPJPPINSM-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.58 . It is also known by the IUPAC name 3-chloro-6-methyl-2-pyrazinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) . This indicates that the molecule consists of a pyrazine ring with a chlorine atom and a methyl group attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general can undergo reactions such as alkylation and acylation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 143.57 g/mol . It is recommended to be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Intermediate Formation

  • General Synthesis Routes : A general and efficient route to synthesize 6-methylpyrazin-2-yl-amines, including 3-Chloro-6-methylpyrazin-2-amine, involves a two-stage process starting from commercially available materials, ultimately yielding the intended pyrazines efficiently (Colbon et al., 2008).
  • Transformation into Functionalized Pyrazin-2(1 H)-ones : this compound can be transformed into a variety of 3,6-difunctionalized 1-methylpyrazin-2(1 H)-ones through a regioselective three-component reaction, representing a novel approach in tele-nucleophilic substitution of hydrogen (Mampuys et al., 2019).
  • Dipeptide Mimics and Templates Synthesis : Structurally diverse 5-oxopiperazine-2-carboxylates, acting as dipeptide mimics and templates, can be synthesized starting from compounds like this compound, indicating its role in the creation of complex molecular architectures (Limbach et al., 2009).

Biological Activity and Catalytic Applications

  • Anticancer Activity : Certain derivatives of this compound, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have shown moderate anticancer activity, highlighting its potential in medical research (Jiu-fu et al., 2015).
  • Synthesis of Heterocyclic Substances with Antimicrobial Activities : this compound can be used in the preparation of heterocyclic substances with promising antimicrobial activities, showing its potential in the development of new antimicrobial agents (Behbehani et al., 2011).
  • Aminocarbonylation of Nitrogen-Containing Heteroaromatics : It can serve as a substrate in palladium-catalyzed aminocarbonylation reactions to yield N-substituted nicotinamides and other biologically important compounds (Takács et al., 2007).

Structural and Chemical Properties

  • Crystal Structure and Synthesis Pathways : Studies have elucidated the crystal structure of certain derivatives of this compound and explored various synthesis pathways, contributing to the understanding of its chemical behavior and potential applications (Jiu-fu et al., 2015).

Safety and Hazards

The safety information for 3-Chloro-6-methylpyrazin-2-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment .

Biochemical Analysis

Biochemical Properties

3-Chloro-6-methylpyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound acts as a substrate for these enzymes, leading to its biotransformation into various metabolites. Additionally, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects the expression of various genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also activate certain receptors, triggering downstream signaling cascades. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been associated with changes in cellular responses, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular responses. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into various metabolites. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular function. For instance, the biotransformation of this compound by cytochrome P450 enzymes can produce reactive intermediates that influence cellular responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular localization of this compound can influence its interactions with biomolecules and its overall activity .

properties

IUPAC Name

3-chloro-6-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJYSLPJPPINSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569095
Record name 3-Chloro-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89182-15-0
Record name 3-Chloro-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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